molecular formula C16H16Cl2N2O2 B4431686 2-(2,5-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)butanamide

2-(2,5-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)butanamide

Cat. No. B4431686
M. Wt: 339.2 g/mol
InChI Key: DHHOTBDJJNHHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)butanamide, commonly known as DCPB, is a synthetic compound that belongs to the class of herbicides. DCPB is used to control the growth of weeds in agricultural fields. The compound is known for its selective action on broadleaf weeds and its low toxicity to mammals.

Mechanism of Action

DCPB acts by inhibiting the growth of broadleaf weeds by interfering with the synthesis of fatty acids. The compound inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase and ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
DCPB has low toxicity to mammals and is considered safe for use in agricultural settings. The compound is rapidly metabolized in the body and is excreted in the urine. DCPB has been found to have no significant effects on the growth and development of animals when administered at recommended doses.

Advantages and Limitations for Lab Experiments

DCPB is a useful tool for studying the mechanism of action of herbicides. The compound is selective for broadleaf weeds and has low toxicity to mammals, making it an ideal candidate for laboratory experiments. However, the compound is not effective against all types of weeds and may not be suitable for all research applications.

Future Directions

There are several areas of research that could be explored in the future regarding DCPB. One area of interest is the development of new herbicides based on the structure of DCPB. Another area of research is the investigation of the potential use of DCPB in the treatment of certain diseases, such as cancer. Additionally, further studies could be conducted to explore the environmental impact of DCPB and its potential effects on non-target organisms.

Scientific Research Applications

DCPB has been extensively studied for its herbicidal properties. The compound has been found to be effective in controlling the growth of broadleaf weeds in various agricultural crops, including soybeans, cotton, and corn. DCPB has also been studied for its potential use in weed control in non-agricultural settings, such as lawns and golf courses.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-3-13(22-14-9-11(17)6-7-12(14)18)16(21)20-15-10(2)5-4-8-19-15/h4-9,13H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHOTBDJJNHHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=N1)C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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